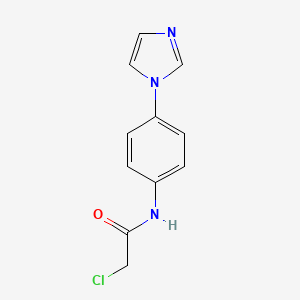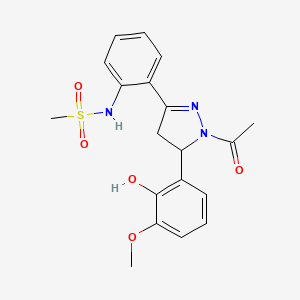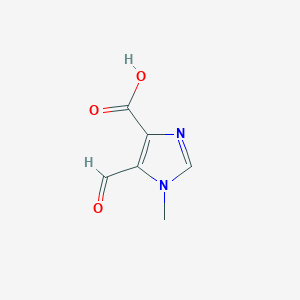
5-formyl-1-methyl-1H-imidazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-formyl-1-methyl-1H-imidazole-4-carboxylic acid is a compound with the CAS Number: 1781749-91-4 . It has a molecular weight of 154.13 . The compound is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code: 1S/C6H6N2O3/c1-8-3-7-5(6(10)11)4(8)2-9/h2-3H,1H3,(H,10,11) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, imidazoles are known to be key components in a variety of functional molecules used in everyday applications .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 154.13 .科学的研究の応用
Anticancer Applications
The Knoevenagel condensation, a key reaction in generating biologically active molecules, has been utilized with pharmacophoric aldehydes, including imidazole derivatives, to produce compounds exhibiting significant anticancer activity. This method has been pivotal in creating libraries of chemical compounds targeting various cancer mechanisms such as DNA, microtubules, and kinases. The potential of imidazole derivatives, including those derived from 5-formyl-1-methyl-1H-imidazole-4-carboxylic acid, in anticancer drug development highlights their importance in scientific research (Tokala, Bora, & Shankaraiah, 2022).
Antitumor Activity
Imidazole derivatives, such as those related to this compound, have been reviewed for their antitumor activities. Compounds including bis(2-chloroethyl)amino derivatives of imidazole have shown promise in preclinical testing stages for their antitumor properties. These structures offer a dual approach to synthesizing new drugs with varied biological properties and searching for novel antitumor agents (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Role in Green Chemistry
5,5′-Methylene-bis(benzotriazole), an intermediate derived from similar imidazole-based reactions, emphasizes the role of green chemistry in synthesizing environmentally friendly and efficient molecules. This approach not only supports the development of metal passivators and light-sensitive materials but also highlights the importance of imidazole derivatives in creating sustainable chemical processes (Gu, Yu, Zhang, & Xu, 2009).
Antioxidant and Anti-inflammatory Agents
Research into benzofused thiazole derivatives, which can be synthesized from precursors including this compound, has shown potential for antioxidant and anti-inflammatory applications. This area of study opens up possibilities for the development of new therapeutic agents addressing a wide range of diseases and conditions (Raut, Patil, Choudhari, Kadu, Lawand, Hublikar, & Bhosale, 2020).
Antimicrobial and Preservative Uses
Methyl paraben, a derivative of p-hydroxybenzoic acid similar in structural relevance to this compound, has been extensively studied for its antimicrobial properties. Used as a preservative in foods, drugs, and cosmetics, it exemplifies the importance of imidazole derivatives in everyday products. The extensive research into its safety and efficacy underlines the broader significance of related compounds in pharmaceutical and food industries (Soni, Taylor, Greenberg, & Burdock, 2002).
Safety and Hazards
作用機序
Target of Action
Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical structure .
Mode of Action
Imidazole compounds are known to interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking, due to the presence of nitrogen atoms and aromatic rings .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole compounds are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole compounds .
特性
IUPAC Name |
5-formyl-1-methylimidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-8-3-7-5(6(10)11)4(8)2-9/h2-3H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBLNTLILPDTFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

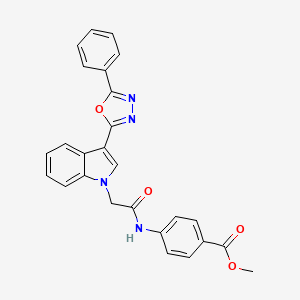
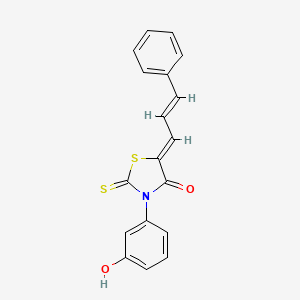
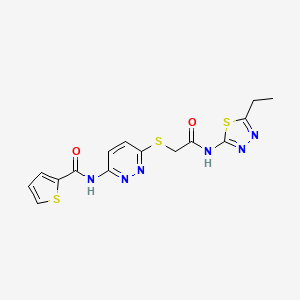

![(1R,2S)-2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B2745566.png)
![1-(2-hydroxyethyl)-4-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2745567.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-methoxybenzoate](/img/structure/B2745568.png)
![(Z)-5-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid](/img/structure/B2745570.png)
![N-(2-chloro-5-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2745572.png)
![1-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2745573.png)


